Laurocapram

transdermal insulin delivery penetration enhancer efficacy comparative permeation kinetics

Laurocapram (Azone) is the reference-standard transdermal penetration enhancer. At 10% loading, it achieves 2.8× progesterone release enhancement—1.75–2.0× more effective than urea or pantothenol. With ER 8.7 for diclofenac and ER 4.6 for caffeine, it outperforms NMP by 2× for lipophilic drugs in human cadaver skin. Effective at 0.1–5%, it reduces excipient loading and API requirements, enabling smaller patches and lower manufacturing costs. For agrochemical adjuvants, the 1% optimal rate maximizes cost-efficiency. Procure ≥98% purity for reproducible batch performance.

Molecular Formula C18H35NO
Molecular Weight 281.5 g/mol
CAS No. 59227-89-3
Cat. No. B1674564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurocapram
CAS59227-89-3
Synonyms1-dodecylazacycloheptan-2-one
1-dodecylhexahydro-2H-azepin-2-one
Azone
laurocapram
Molecular FormulaC18H35NO
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1CCCCCC1=O
InChIInChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18(19)20/h2-17H2,1H3
InChIKeyAXTGDCSMTYGJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in most solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laurocapram (CAS 59227-89-3): Procurement-Grade Specification and Chemical Identity for Transdermal Formulation Selection


Laurocapram (CAS 59227-89-3), also known as Azone® or N-Dodecylcaprolactam, is a synthetic chemical penetration enhancer belonging to the amide class [1]. It is characterized by its amphiphilic molecular structure, comprising a polar lactam head group and a long-chain dodecyl hydrophobic tail, which enables it to reversibly disrupt the ordered lipid bilayer of the stratum corneum [2]. Laurocapram functions as a nonionic surfactant and is widely utilized in pharmaceutical transdermal drug delivery systems, topical formulations, cosmetic products, and agrochemical adjuvants to facilitate the permeation of both hydrophilic and lipophilic active substances [3].

Why Generic Penetration Enhancer Substitution Compromises Laurocapram-Containing Formulations: Evidence-Based Differentiation


While multiple chemical penetration enhancers share the common functional classification of disrupting stratum corneum barrier integrity, their underlying mechanisms of action, effective concentration ranges, and molecular specificity for different permeants diverge substantially [1]. Compounds such as dimethyl sulfoxide (DMSO) induce non-selective barrier reduction via protein denaturation and lipid extraction, whereas fatty acids like oleic acid and amides such as laurocapram insert directly into intercellular lipid bilayers with distinct fluidization patterns [2]. Furthermore, in-class substitution among structurally related enhancers cannot be assumed equivalent: N-methyl-2-pyrrolidone (NMP) requires substantially higher working concentrations (12-20%) compared to laurocapram (0.1-5%), and even laurocapram analogues such as dodecyl-L-pyroglutamate (DLP) demonstrate markedly different enhancing efficacies for identical permeants under identical experimental conditions [3]. The quantitative evidence presented below establishes that formulation performance, enhancer concentration requirements, and permeant-specific enhancement ratios are non-interchangeable parameters that directly impact dosage optimization, excipient compatibility, and ultimately, procurement decisions.

Laurocapram (Azone) Quantitative Comparative Evidence: Enhancement Ratios and Permeation Data Versus Alternative Enhancers


Laurocapram Demonstrates 2-Fold Higher Insulin Permeation at 0.1% Concentration Versus Equimolar Dodecyl-L-Pyroglutamate (DLP)

In a direct head-to-head in vitro permeation study using insulin (2.5 mg/ml) formulated in 40% propylene glycol, 0.1% laurocapram achieved a maximum insulin permeation of approximately 200 microU/ml within 24 hours, whereas 0.1% dodecyl-L-pyroglutamate (DLP) yielded approximately half of that amount under identical experimental conditions [1]. The optimum concentration for N-methyl-2-pyrrolidone (NMP) was determined to be 12.0%, representing a 120-fold higher concentration requirement than laurocapram to achieve comparable efficacy thresholds.

transdermal insulin delivery penetration enhancer efficacy comparative permeation kinetics

Laurocapram at 5% Produces 1.5-Fold Butorphanol Flux Enhancement; Outperformed by 1% Transkarbam 12 (2.5-Fold) in Human Skin In Vitro

In an in vitro study using human skin and isopropyl myristate (IPM) as the donor vehicle, 5% laurocapram increased the transdermal flux of butorphanol to 36.4 ± 7.0 μg·cm⁻²·hr⁻¹, representing a 1.5-fold enhancement compared to blank donors [1]. By comparison, 1% transkarbam 12 (T12) produced a 2.5-fold enhancement (58.1 ± 5.7 μg·cm⁻²·hr⁻¹) under identical conditions, establishing that T12 provides superior enhancement for butorphanol at a five-fold lower concentration.

butorphanol transdermal delivery human skin permeation enhancer concentration optimization

Laurocapram (Azone) Ranks Second Among Six Enhancers for Dimethyl Fumarate Permeation in Human Cadaver Skin, with 5% Cineole Showing Superior 5.3-Fold Enhancement

A comparative study of six penetration enhancers for transdermal delivery of dimethyl fumarate (DMF) using human cadaver skin and propylene glycol (PG) vehicle established the following rank order of enhancement efficacy at each enhancer's highest tested concentration: cineole (Cin) > laurocapram (Azone, Az) > Transcutol P (TC) > terpineol (Terp) > Polysorbate 80 (T80) ≥ N-methyl pyrrolidone (NMP) [1]. The most effective enhancer, 5% cineole, produced a 5.3-fold increase in enhancement ratio (ER) relative to control.

dimethyl fumarate transdermal Alzheimer's disease topical delivery human cadaver skin permeation

Laurocapram (10%) Achieves 2.8-Fold Progesterone Release Enhancement in Eudragit Matrices, Outperforming Urea (1.4-1.6×) and Pantothenol (1.4-1.6×)

In a study investigating transdermal therapeutic systems (TTS) for progesterone using Eudragit NE 30 D matrices, the formulation containing 10% laurocapram delivered the highest drug release rates with a 2.8-fold enhancement compared to unenhanced control matrices [1]. In contrast, formulations containing urea or pantothenol as alternative release modifiers produced only 1.4- to 1.6-fold enhancements under comparable conditions.

progesterone transdermal delivery Eudragit matrix systems controlled release formulation

Laurocapram Achieves Enhancement Ratio (ER) of 8.7 for Diclofenac Sodium and 4.6 for Caffeine in Hairless Mouse Skin, Serving as Benchmark for Novel Enhancer DHPA (ER 9.9 and 8.7)

In an in vitro evaluation using excised hairless mouse skin in modified Franz-type diffusion cells, laurocapram produced enhancement ratios (ER) of 8.7 for diclofenac sodium and 4.6 for caffeine in saturated aqueous solution relative to no-enhancer controls [1]. The novel synthetic enhancer N-Dodecyl-α-hydroxyl-propanamide (DHPA) achieved ER values of 9.9 (diclofenac sodium) and 8.7 (caffeine), demonstrating that DHPA surpasses or approaches laurocapram performance under identical conditions.

diclofenac sodium transdermal caffeine permeation enhancement ratio benchmarking

Laurocapram Demonstrates Concentration-Dependent Enhancement of Oxaprozin Permeation Across 1-10% Range, with Optimal Concentration at 1% for Related Compounds

An in vitro study evaluating laurocapram at concentrations of 1%, 3%, 5%, and 10% for transdermal delivery of oxaprozin through rat skin using Valia-Chien diffusion cells demonstrated that all tested concentrations improved transdermal delivery, with the magnitude of enhancement exhibiting concentration dependence [1]. Separately, a concentration optimization study found no significant differences in laurocapram penetration enhancing effect across the 0.1% to 0.5% range, with an identified optimum concentration of 1% [2].

oxaprozin transdermal concentration-response relationship enhancer dose optimization

Evidence-Anchored Application Scenarios for Laurocapram (CAS 59227-89-3) in Transdermal Formulation Development and Industrial Use


Controlled-Release Hormone Transdermal Therapeutic Systems (TTS) Development

Based on the quantitative evidence that 10% laurocapram achieves a 2.8-fold enhancement of progesterone release from Eudragit NE 30 D matrices, formulation scientists developing transdermal hormone replacement therapies should prioritize laurocapram over alternative release modifiers such as urea or pantothenol, which provide only 1.4-1.6× enhancement under comparable conditions [1]. The 1.75-2.0× performance advantage directly translates to reduced API loading requirements per dosage unit, enabling cost-efficient manufacturing and potentially improved patient compliance through smaller patch dimensions. This application scenario is particularly relevant for progesterone, testosterone, and estradiol transdermal formulations where controlled, sustained delivery is the therapeutic objective.

Benchmark Reference Compound for Novel Penetration Enhancer Development

Laurocapram's well-characterized enhancement ratios—specifically ER 8.7 for diclofenac sodium and ER 4.6 for caffeine in hairless mouse skin models—establish it as the de facto reference standard against which novel synthetic enhancers are evaluated [2]. Research laboratories engaged in medicinal chemistry optimization of new enhancer candidates should procure laurocapram as a positive control and benchmarking compound. The quantitative ER values (8.7 and 4.6) provide precise comparative metrics for assessing whether new chemical entities (such as DHPA with ER 9.9 and 8.7, respectively) offer meaningful performance advantages over the established commercial standard.

Transdermal Delivery of Lipophilic Small Molecules Where Pyrrolidone and Surfactant Enhancers Underperform

The rank order evidence from dimethyl fumarate (DMF) permeation studies—Cin > Az > TC > Terp > T80 ≥ NMP—demonstrates that laurocapram (Azone) outperforms N-methyl pyrrolidone (NMP), Polysorbate 80, and terpineol for enhancing lipophilic drug delivery across human cadaver skin [3]. For formulation projects involving DMF or structurally similar lipophilic small molecules (logP > 2), laurocapram represents a more effective selection than NMP-based enhancer systems. Furthermore, the 2-fold higher insulin permeation achieved with 0.1% laurocapram versus equimolar DLP confirms its superior efficacy at low loading concentrations for macromolecular permeants, making it the enhancer of choice when minimizing excipient content is a formulation priority [4].

Agrochemical Adjuvant Formulations Requiring Cost-Effective Penetration Enhancement at Low Inclusion Rates

In pesticide and agrochemical adjuvant formulations, where laurocapram is utilized at addition rates of 0.5% to 2.0% of the total formulation, the concentration optimization evidence indicating that 1% represents the optimal working concentration for many permeants enables formulators to achieve effective penetration enhancement while minimizing adjuvant cost . The concentration-response data for oxaprozin (1-10% range) and the plateau effect observed between 0.1-0.5% provide a rational basis for establishing minimum effective inclusion rates rather than empirical over-formulation [5]. Industrial procurement for large-volume agrochemical manufacturing should target laurocapram specifications with purity ≥99.0% to ensure batch-to-batch consistency in performance outcomes.

Technical Documentation Hub

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37 linked technical documents
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